Elacytarabine is synthesized through an esterification reaction between cytarabine and elaidic acid. [, , , ] While specific technical details and parameters are not extensively discussed in the provided abstracts, this chemical modification renders elacytarabine lipophilic, enabling it to bypass the need for nucleoside transporters for cellular entry. [, , ]
The provided abstracts primarily focus on the metabolic conversion of elacytarabine. Intracellularly, elacytarabine is metabolized to cytarabine and subsequently phosphorylated by deoxycytidine kinase to the active metabolite, cytarabine triphosphate (Ara-CTP). [, , , , , ] Deamination of cytarabine to the inactive metabolite arabinosyl uracil (Ara-U) also occurs. [] Specific analyses of other chemical reactions involving elacytarabine are not detailed in the provided abstracts.
The defining physical and chemical property of elacytarabine is its lipophilicity, a result of the elaidic acid esterification. [, , , , ] This property enables elacytarabine to passively diffuse across cell membranes, bypassing the need for hENT1-mediated transport. [, ] Detailed analyses of other physical and chemical properties are not elaborated upon in the provided abstracts.
Elacytarabine has primarily been investigated for its application in the treatment of acute myeloid leukemia (AML). [, , , , , , , , , , , , , , , , , ] Its transporter-independent uptake mechanism offered a potential solution for patients with AML who develop resistance to cytarabine due to decreased hENT1 expression. [, , , , , , , , , , ] Elacytarabine has been studied both as monotherapy and in combination with other chemotherapeutic agents, such as idarubicin and daunorubicin, with the aim of achieving higher remission rates and improving survival outcomes in AML patients. [, , , , , , , ] It has also shown preclinical activity in other cancers, including non-small cell lung cancer, where its efficacy in combination with targeted therapies has been explored. []
Despite promising preclinical data and early clinical results, elacytarabine as monotherapy failed to demonstrate superiority over standard therapies in a pivotal phase III trial for relapsed or refractory AML. [, ] Future research may focus on:
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: